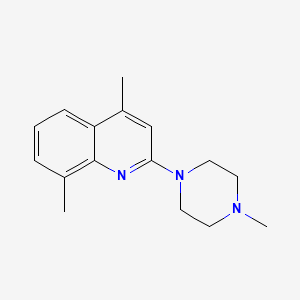

4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

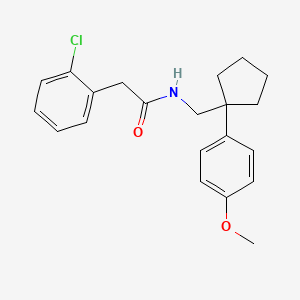

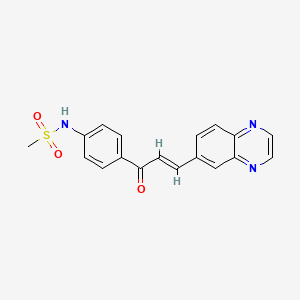

4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline is a chemical compound with the molecular formula C16H21N3 . It is a solid substance and has a molecular weight of 255.36 .

Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .Molecular Structure Analysis

The molecular structure of 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline consists of a quinoline core, which is a double ring structure with a nitrogen atom (N), and it has two methyl groups attached at the 4 and 8 positions of the quinoline ring . Attached to the 2 position of the quinoline ring is a 4-methylpiperazin-1-yl group .Chemical Reactions Analysis

The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations . Examples include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis

4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline is a solid substance . It has a molecular weight of 255.36 . The exact boiling point is not mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Quinoline and its analogues, including “4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline”, have been found to be biologically and pharmaceutically active . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .

Industrial Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It’s likely that “4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline” shares these applications due to its structural similarity.

Anticancer Activity

Quinoline derivatives have been found to exhibit anticancer activity . This suggests that “4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline” could potentially be used in cancer research or treatment.

Antioxidant Activity

Quinoline derivatives have also been found to exhibit antioxidant activity . This suggests that “4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline” could potentially be used in the development of antioxidant drugs or supplements.

Anti-inflammatory Activity

Quinoline derivatives have been found to exhibit anti-inflammatory activity . This suggests that “4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline” could potentially be used in the development of anti-inflammatory drugs.

Antimalarial Activity

Quinoline derivatives have been found to exhibit antimalarial activity . This suggests that “4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline” could potentially be used in the development of antimalarial drugs.

Safety And Hazards

The safety information for 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It is recommended to wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

The development of new methods for the preparation of quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . This suggests that future research may focus on developing more efficient and versatile methods for synthesizing 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline and similar compounds.

Eigenschaften

IUPAC Name |

4,8-dimethyl-2-(4-methylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3/c1-12-5-4-6-14-13(2)11-15(17-16(12)14)19-9-7-18(3)8-10-19/h4-6,11H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRYWNHFUAKCKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide](/img/structure/B2830564.png)

![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2830565.png)

![24,27-Dibenzyl-9,18-di(butan-2-yl)-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone](/img/structure/B2830566.png)

![4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2830570.png)

![2-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2830573.png)

![4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine](/img/structure/B2830581.png)